tert-butyl N-{3-[(oxetan-3-yl)amino]phenyl}carbamate tert-butyl N-{3-[(oxetan-3-yl)amino]phenyl}carbamate
Brand Name: Vulcanchem
CAS No.: 1692529-24-0
VCID: VC11571956
InChI: InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-11-6-4-5-10(7-11)15-12-8-18-9-12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C14H20N2O3
Molecular Weight: 264.32 g/mol

tert-butyl N-{3-[(oxetan-3-yl)amino]phenyl}carbamate

CAS No.: 1692529-24-0

Cat. No.: VC11571956

Molecular Formula: C14H20N2O3

Molecular Weight: 264.32 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl N-{3-[(oxetan-3-yl)amino]phenyl}carbamate - 1692529-24-0

Specification

CAS No. 1692529-24-0
Molecular Formula C14H20N2O3
Molecular Weight 264.32 g/mol
IUPAC Name tert-butyl N-[3-(oxetan-3-ylamino)phenyl]carbamate
Standard InChI InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-11-6-4-5-10(7-11)15-12-8-18-9-12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17)
Standard InChI Key PCMNFEDHZXXBCC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2COC2

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl N-{3-[(oxetan-3-yl)amino]phenyl}carbamate belongs to the carbamate class of organic compounds, which are esters of carbamic acid. Its IUPAC name, tert-butyl N-[3-(oxetan-3-ylamino)phenyl]carbamate, reflects the presence of a tert-butyl group (C(CH3)3\text{C}(\text{CH}_3)_3), a phenyl ring, and an oxetane-derived amine substituent. The compound’s canonical SMILES representation, CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2COC2\text{CC(C)(C)OC(=O)NC}_1=\text{CC=CC(=C}_1\text{)NC}_2\text{COC}_2, encodes its stereoelectronic features, including the oxetane ring’s three-membered cyclic ether structure.

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number1692529-24-0
Molecular FormulaC14H20N2O3\text{C}_{14}\text{H}_{20}\text{N}_{2}\text{O}_{3}
Molecular Weight264.32 g/mol
SMILESCC(C)(C)OC(=O)NC1=CC=CC(=C1)NC2COC2
Purity95%

The compound’s stability under ambient conditions is moderate, though it is sensitive to hydrolysis in acidic or basic environments. Its solubility profile favors polar organic solvents such as dichloromethane (DCM) and dimethyl sulfoxide (DMSO), aligning with typical carbamate behavior.

Chemical Reactivity and Functional Transformations

tert-Butyl N-{3-[(oxetan-3-yl)amino]phenyl}carbamate exhibits reactivity typical of carbamates and aromatic amines:

Oxidation and Reduction

  • Oxidation: The oxetane ring’s ether linkage may undergo ring-opening oxidation with strong oxidizing agents like potassium permanganate (KMnO4\text{KMnO}_4) to form carboxylic acid derivatives.

  • Reduction: Lithium aluminum hydride (LiAlH4\text{LiAlH}_4) could reduce the carbamate’s carbonyl group to a methylene moiety, though this would degrade the tert-butyl protective group.

Nucleophilic Substitution

The electron-rich phenyl ring facilitates electrophilic aromatic substitution (EAS) at the para and ortho positions relative to the amino group. Halogenation or nitration under standard EAS conditions is theoretically feasible.

Hydrolysis

Under acidic (e.g., HCl) or basic (e.g., NaOH) conditions, the carbamate bond hydrolyzes to release 3-[(oxetan-3-yl)amino]aniline and tert-butanol. This property is critical for prodrug designs where controlled release of the amine is desired.

Prospective Applications in Drug Development

The compound’s modular structure positions it as a versatile intermediate in medicinal chemistry:

  • Prodrug Synthesis: The hydrolytically labile carbamate bond enables controlled release of active amines in vivo.

  • Kinase Inhibitors: Structural analogs have been explored as ATP-competitive inhibitors of tyrosine kinases (e.g., EGFR, VEGFR).

  • Antibiotic Adjuvants: Oxetane moieties enhance membrane permeability, potentiating the efficacy of co-administered antibiotics.

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